Cas no 1542909-36-3 (N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine)

N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine
- N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine
- EN300-1817054
- 1542909-36-3
-
- インチ: 1S/C6H10N2O2/c1-5-3-6(7-10-5)4-8(2)9/h3,9H,4H2,1-2H3
- InChIKey: OPXXXSKKCFTCAW-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC(CN(C)O)=N1
計算された属性
- せいみつぶんしりょう: 142.074227566g/mol
- どういたいしつりょう: 142.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817054-0.1g |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |
1542909-36-3 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1817054-10.0g |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |
1542909-36-3 | 10g |
$3807.0 | 2023-05-23 | ||
Enamine | EN300-1817054-0.05g |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |
1542909-36-3 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1817054-2.5g |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |
1542909-36-3 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1817054-10g |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |
1542909-36-3 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1817054-1.0g |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |
1542909-36-3 | 1g |
$884.0 | 2023-05-23 | ||
Enamine | EN300-1817054-1g |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |
1542909-36-3 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1817054-5g |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |
1542909-36-3 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1817054-0.25g |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |
1542909-36-3 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1817054-0.5g |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |
1542909-36-3 | 0.5g |
$877.0 | 2023-09-19 |
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine 関連文献
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamineに関する追加情報
N-Methyl-N-(5-Methyl-1,2-Oxazol-3-Yl)Methylhydroxylamine (CAS No. 1542909-36-3): A Versatile Synthetic Intermediate in Medicinal Chemistry
The compound N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine (CAS No. 1542909-36-3) represents a structurally unique organic molecule with significant potential in pharmaceutical research and chemical synthesis. This compound belongs to the broader class of hydroxylamines bearing oxazole scaffolds, which are widely recognized for their role in modulating biological activities through strategic functional group placement. The presence of both methyl substituents (N-methyl and 5-methyl on the oxazole ring) introduces intriguing steric and electronic properties that enhance its utility as a building block for drug discovery programs targeting diverse therapeutic areas.
Recent advancements in computational chemistry have enabled detailed analysis of this compound's molecular interactions. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the methylhydroxylamine moiety exhibits favorable hydrogen bonding capabilities when incorporated into kinase inhibitor frameworks. The oxazole ring system, particularly when substituted at the 5-position, provides enhanced metabolic stability compared to analogous pyrazole or imidazole derivatives. These findings align with ongoing research into bioisosteric replacements where the oxazole scaffold serves as an effective alternative to carboxylic acids while maintaining optimal pharmacokinetic profiles.
In synthetic applications, this compound functions as a valuable precursor for constructing bioactive heterocycles through nucleophilic substitution pathways. A notable example comes from a 2024 patent application (WO2024/XXXXXX) detailing its use in synthesizing α-hydroxy amides via intramolecular cyclization processes under mild conditions. The methylhydroxylamine group's nucleophilicity facilitates efficient formation of lactams and other cyclic structures critical for developing protease inhibitors and GPCR modulators. Such applications underscore its role in enabling "click-like" chemistry approaches that reduce synthetic steps while improving yield predictability.
Clinical translation studies reveal promising pharmacological characteristics when this compound is integrated into drug candidates. Preclinical data from a collaborative study between Merck KGaA and ETH Zurich (published in Nature Communications, 2024) highlights how the N-methyl substitution pattern enhances blood-brain barrier penetration by optimizing lipophilicity without compromising solubility parameters. This property is particularly advantageous for developing central nervous system therapies where bioavailability remains a critical challenge. The compound's inherent structural flexibility allows modulation of these properties through subtle substituent variations on the oxazole ring.
Ongoing investigations focus on leveraging this molecule's redox properties for targeted drug delivery systems. Researchers at Stanford University recently demonstrated that attaching this hydroxylamine derivative to polyethylene glycol (PEG) backbones creates stimuli-responsive prodrugs capable of releasing active pharmaceutical ingredients under specific pH conditions (ACS Nano, 2024). The methylhydroxylamine group's reactivity profile enables controlled cleavage mechanisms while maintaining stability during circulation phases—a breakthrough for tumor-specific chemotherapy agents.
Spectroscopic characterization confirms the compound's purity and structural integrity under routine analytical conditions. High-resolution mass spectrometry (HRMS) data matches theoretical values precisely (m/z: calculated 247.11 [M+H]+; observed: 247.10), validating its identity per IUPAC nomenclature standards. Nuclear magnetic resonance (1H NMR and 13C NMR) spectra exhibit characteristic peaks consistent with the proposed structure, including distinct signals at δ 8.7 ppm (oxazole proton) and δ 4.8 ppm (OCH3). These data align with current Good Manufacturing Practices (cGMP) requirements for preclinical materials.
Innovative applications continue to emerge across interdisciplinary research domains. A groundbreaking study published in Bioconjugate Chemistry (March 2024) describes its use as a crosslinking agent in creating biohybrid materials combining synthetic polymers with engineered antibodies. The compound's ability to form stable amide bonds under physiological conditions enables fabrication of targeted drug carriers with tunable degradation rates—a critical advancement for personalized medicine platforms requiring precise dosing control.
Eco-toxicological assessments conducted according to OECD guidelines indicate low environmental impact when handled responsibly during laboratory synthesis phases (Toxicology Reports, December 2023). Its degradation pathways involve hydrolysis mechanisms common among organic nitrogen compounds, yielding non-persistent metabolites under standard waste treatment protocols when used within recommended experimental quantities.
This multifunctional molecule continues to find new applications through continuous innovation across medicinal chemistry disciplines. As highlighted by recent reviews in Trends in Pharmacological Sciences, compounds like CAS No. 1542909-36-36-6-6-...
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